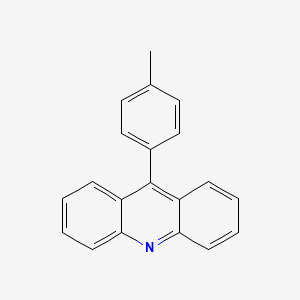
Acridine, 9-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 9-(4-methylphenyl)- is a derivative of acridine, a tricyclic aromatic compound containing a nitrogen atom. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The unique structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acridine, 9-(4-methylphenyl)- typically involves the Ullmann reaction, where N-phenylanthranilic acid is prepared and then stirred in phosphorus oxychloride (POCl3) to afford the 9-chloro-acridine . This intermediate can then undergo further reactions to introduce the 4-methylphenyl group at the 9-position.
Industrial Production Methods: Industrial production of acridine derivatives often involves electrophilic condensation and various catalytic processes. Modern methods include Buchwald–Hartwig amination, hypervalent iodine chemistry, iodocyclization, and Rh(III)-catalyzed tandem reactions . These methods allow for the efficient and scalable production of acridine derivatives with various substituents.
Análisis De Reacciones Químicas
Types of Reactions: Acridine, 9-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: Conversion to acridone derivatives.
Reduction: Formation of acridane derivatives.
Substitution: Nucleophilic substitution at the C9 position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are commonly used.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Acridane derivatives.
Substitution: Various 9-substituted acridine derivatives.
Aplicaciones Científicas De Investigación
Acridine, 9-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for fluorescent dyes and optical sensor molecules.
Biology: Acts as a DNA intercalator, making it useful in studying DNA-related processes.
Medicine: Exhibits anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the production of dyes, fluorescent materials, and laser technologies.
Mecanismo De Acción
The primary mechanism of action of acridine, 9-(4-methylphenyl)- involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerase and telomerase . This mechanism is crucial for its anticancer and antimicrobial properties.
Comparación Con Compuestos Similares
Acridine: The parent compound with similar biological activities.
Acridone: The oxidized form of acridine with a carbonyl group at position 9.
Acridane: The reduced form of acridine, though less stable and rarely used.
Uniqueness: Acridine, 9-(4-methylphenyl)- stands out due to its specific substitution at the 9-position, which enhances its stability and fluorescence properties compared to unsubstituted acridine derivatives . This makes it particularly valuable in applications requiring stable and highly fluorescent compounds.
Propiedades
Número CAS |
36388-29-1 |
|---|---|
Fórmula molecular |
C20H15N |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
9-(4-methylphenyl)acridine |
InChI |
InChI=1S/C20H15N/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3 |
Clave InChI |
KORJZGKNZUDLII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
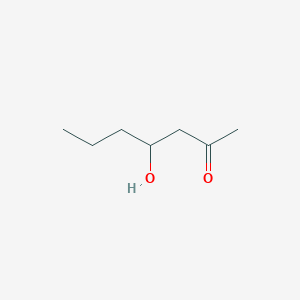
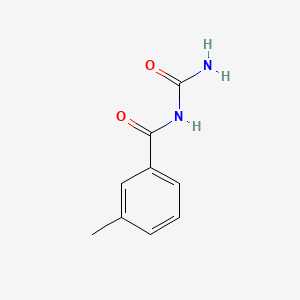
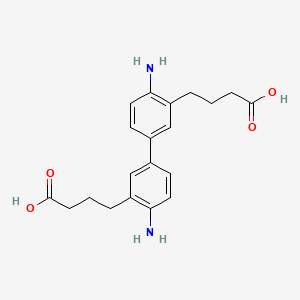
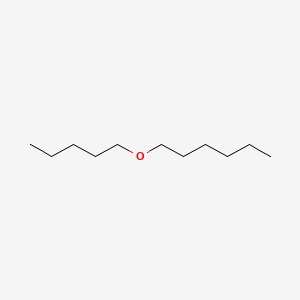

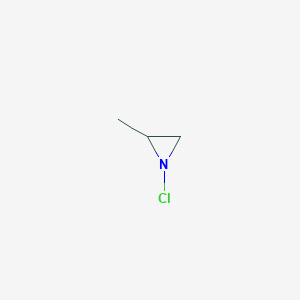
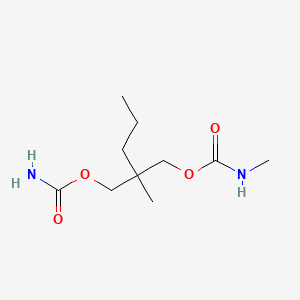
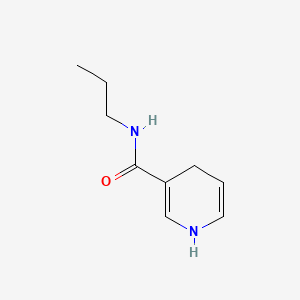
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
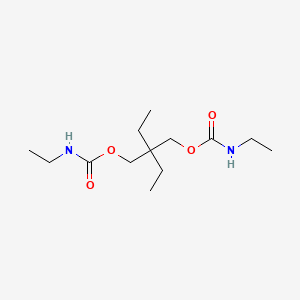
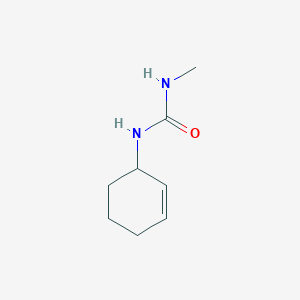
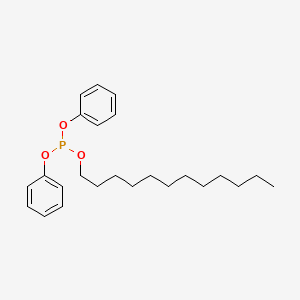
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
